Product packaging for 3-(3-Fluorobenzyl)indolin-2-one(Cat. No.:)

3-(3-Fluorobenzyl)indolin-2-one

Cat. No.: B11777435
M. Wt: 241.26 g/mol
InChI Key: RMRPRDXEOZABPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3-Fluorobenzyl)indolin-2-one is a chemical compound based on the privileged indolin-2-one scaffold, a structure of high interest in medicinal chemistry and drug discovery for its diverse biological activities. This specific derivative is offered for research purposes to investigate its potential in multiple therapeutic areas. The core indolin-2-one structure is a recognized pharmacophore in the development of anticancer agents. Research on similar 3-substituted indolin-2-one derivatives has demonstrated potent antiproliferative activity against various human cancer cell lines, including non-small cell lung cancer (A549), oral epithelial (KB), and melanoma cells. These compounds often function as multi-targeted inhibitors of key receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, such as VEGFR and EGFR . Furthermore, structurally related indolin-2-one compounds have shown promising anti-SARS-CoV-2 properties in viral infection models, highlighting the scaffold's relevance in antiviral research . Beyond oncology and virology, the indolin-2-one scaffold is being explored in neuroscience. Analogs have been designed and synthesized as molecular probes for misfolded protein aggregates, such as alpha-synuclein (α-syn) fibrils, which are a hallmark of Parkinson's disease and other synucleinopathies . The incorporation of specific substituents, like a benzyl group on the indoline nitrogen, has been shown to increase binding affinity and selectivity for α-syn over other amyloid proteins, making these compounds valuable tools for studying neurodegenerative disease pathology . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12FNO B11777435 3-(3-Fluorobenzyl)indolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12FNO

Molecular Weight

241.26 g/mol

IUPAC Name

3-[(3-fluorophenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H12FNO/c16-11-5-3-4-10(8-11)9-13-12-6-1-2-7-14(12)17-15(13)18/h1-8,13H,9H2,(H,17,18)

InChI Key

RMRPRDXEOZABPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC(=CC=C3)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 3 3 Fluorobenzyl Indolin 2 One Analogues

General Synthetic Routes to 3-Substituted Indolin-2-one Derivatives

The synthesis of 3-substituted indolin-2-one derivatives is a well-established area of organic chemistry, driven by the therapeutic potential of this class of compounds. Various methodologies have been developed to introduce a wide range of substituents at the C-3 position of the indolin-2-one core.

A common and effective method for introducing a benzyl (B1604629) group at the C-3 position of indolin-2-one is through a Knoevenagel condensation reaction. This reaction typically involves the condensation of an indolin-2-one with a benzaldehyde (B42025) derivative in the presence of a base. nih.gov For instance, the reaction of 5-substituted indolin-2-ones with various aldehydes in the presence of a base like triethylamine (B128534) (Et₃N) in ethanol (B145695) leads to the formation of 3-benzylideneindolin-2-one (B1620751) derivatives. nih.gov

Another approach involves the Friedel-Crafts alkylation of isatin (B1672199) derivatives. For example, the reaction of isatin with 3-fluorobenzyl bromide in an ionic liquid such as [BMIM]BF₄–LiCl can yield 3-(3-fluorobenzyl)-3-hydroxyindolin-2-one, which upon dehydration, produces the target 3-(3-fluorobenzyl)indolin-2-one. vulcanchem.com

Furthermore, palladium-mediated cross-coupling reactions, such as the Suzuki coupling, offer a versatile method for installing a fluorobenzyl group onto a pre-functionalized indolin-2-one scaffold. vulcanchem.com This strategy allows for the late-stage introduction of the desired moiety.

The table below summarizes common strategies for introducing a benzyl moiety at the C-3 position of indolin-2-one.

Strategy Reactants Key Reagents/Conditions Product Type Reference
Knoevenagel CondensationIndolin-2-one, Benzaldehyde derivativeBase (e.g., Et₃N), Ethanol, Reflux3-Benzylideneindolin-2-one nih.gov
Friedel-Crafts AlkylationIsatin, 3-Fluorobenzyl bromideIonic Liquid (e.g., [BMIM]BF₄–LiCl)3-(3-Fluorobenzyl)-3-hydroxyindolin-2-one vulcanchem.com
Suzuki CouplingPre-functionalized indolin-2-one, Fluorobenzylboronic acid derivativePalladium catalyst3-(Fluorobenzyl)indolin-2-one vulcanchem.com

Modification of the nitrogen atom of the indolin-2-one ring is a common strategy to diversify the chemical space and modulate the biological activity of the resulting derivatives. nih.gov Alkylation of the indolin-2-one nitrogen can be achieved by treatment with a base, such as sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. nih.gov This method has been successfully employed to introduce various alkyl and benzyl groups. For example, N-benzylation of 3-(benzylidene)indolin-2-one derivatives has been shown to increase their binding affinity to certain biological targets. nih.govnih.gov

In some synthetic routes, the nitrogen is functionalized at an earlier stage. For instance, in the synthesis of certain fused indoline (B122111) scaffolds, N-methyl indole (B1671886) is used as a starting material. polimi.it Additionally, N-alkylation can be performed on more complex indolin-2-one derivatives, such as those incorporating a triazole moiety, using reagents like potassium carbonate in acetonitrile. mdpi.com

Introduction of Fluorine and Fluorobenzyl Moieties into Indolin-2-one Scaffolds

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The introduction of fluorobenzyl groups into the indolin-2-one scaffold is therefore of significant interest.

The synthesis of specifically substituted fluorobenzyl precursors is crucial for the construction of the target molecules. The regioselective synthesis of fluorohydrins from allylsilanes provides a route to valuable building blocks. This method involves the epoxidation of an allylsilane followed by treatment with a fluoride (B91410) source like triethylamine trihydrofluoride (HF-Et₃N), leading to the formation of a 3-silylfluorohydrin with high regioselectivity. chemrxiv.org While not directly a fluorobenzyl precursor, this methodology highlights the strategies available for regioselective fluorine introduction.

More directly, the synthesis of terminal ethynyl (B1212043) aryl selenides and sulfides via the retro-Favorskii reaction of hydroxypropargyl precursors offers a pathway to functionalized aromatic compounds that can be further elaborated. researchgate.net The synthesis of fluorophenyl and 3-fluorobenzyl derivatives of other complex molecules has been reported, indicating the availability of methods to prepare the necessary fluorinated building blocks. scite.ai

The synthesis of this compound can be achieved through several pathways. A direct approach involves the condensation of isatin with 3-fluorobenzyl bromide. vulcanchem.com An alternative method is the Knoevenagel condensation of indolin-2-one with 3-fluorobenzaldehyde, followed by reduction of the resulting double bond. This two-step process allows for the creation of the saturated 3-(3-fluorobenzyl) substituent.

The synthesis of related fluorinated indolin-2-one derivatives has been documented. For instance, the reaction of N-phenylpyridin-2-amines with trifluoromethyl imidoyl sulfoxonium ylides can lead to the formation of 2-CF₃-indoles or 2-CF₃-indolin-3-ones, demonstrating methods for incorporating fluorine-containing groups onto the indole core. rsc.org

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation of Novel Derivatives

The structural elucidation of novel this compound analogues relies on a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. mdpi.comrsc.orgacs.org In ¹H NMR spectra of indolin-2-one derivatives, characteristic signals for the aromatic protons of the indolinone and benzyl rings, as well as the protons on the indolinone nitrogen and the benzylic CH₂ group, are observed. mdpi.com For instance, the NH proton of the indolin-2-one typically appears as a singlet at a downfield chemical shift. mdpi.com ¹³C NMR provides information on the carbon framework, with distinct signals for the carbonyl carbon, aromatic carbons, and the benzylic carbon. mdpi.comacs.org The presence of fluorine can be confirmed by the observation of C-F coupling in the ¹³C NMR spectrum.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds by providing an accurate mass measurement. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. mdpi.comekb.eg Characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring are typically observed in the spectra of indolin-2-one derivatives. mdpi.com

X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis can provide unambiguous proof of the structure and stereochemistry of the synthesized compounds. This technique offers a three-dimensional representation of the molecule, confirming bond connectivity and spatial arrangement of atoms.

The table below summarizes the key spectroscopic and analytical techniques used for the structural confirmation of indolin-2-one derivatives.

Technique Information Obtained Reference
¹H NMR SpectroscopyProton environment, chemical shifts, coupling constants mdpi.comrsc.orgacs.org
¹³C NMR SpectroscopyCarbon skeleton, chemical shifts, C-F coupling mdpi.comacs.org
High-Resolution Mass Spectrometry (HRMS)Accurate molecular weight and elemental composition mdpi.comresearchgate.net
Infrared (IR) SpectroscopyPresence of key functional groups (e.g., N-H, C=O) mdpi.comekb.eg
X-ray CrystallographyUnambiguous 3D molecular structure and stereochemistry

Molecular Interactions, Target Engagement, and Structure Activity Relationship Sar of 3 3 Fluorobenzyl Indolin 2 One

Computational Chemistry Approaches for Understanding Ligand-Target Dynamics

Computational chemistry provides powerful tools to simulate and predict how 3-(3-Fluorobenzyl)indolin-2-one interacts with biological targets at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the indolin-2-one class of compounds, this has been instrumental in elucidating their mechanism of action against various enzymes.

Kinase Inhibition: The indolin-2-one scaffold is famously a core component of several tyrosine kinase inhibitors. nih.govacs.org Docking studies reveal that these compounds typically bind in the ATP-binding pocket of kinases. The indolin-2-one moiety forms crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine (B156593) part of ATP. The 3-substituted benzyl (B1604629) group extends into a more variable, often hydrophobic, pocket. For this compound, the benzyl group would occupy this pocket, with the fluorine atom potentially forming specific interactions (like hydrogen bonds or dipole interactions) with amino acid residues, thereby influencing binding affinity and selectivity. acs.org

Thioredoxin Reductase (TrxR) Inhibition: Certain indolin-2-one derivatives have been identified as potent inhibitors of thioredoxin reductase (TrxR), an enzyme involved in cellular redox balance. nih.gov Docking studies on these analogs show that the electrophilic nature of the C3-substituent is key to its interaction with the selenocysteine (B57510) (Sec) residue in the active site of TrxR. nih.gov While this compound itself is not a Michael acceptor like the compounds in the primary study, its core scaffold can still position it within the active site, where other interactions can contribute to inhibitory activity.

While specific docking studies for this compound against glycosidases or DNA gyrase are not prominently featured in the literature, the general principles of its scaffold binding to ATP or other cofactor-binding sites can be extrapolated to these targets.

Table 1: Representative Molecular Docking Targets for the Indolin-2-one Scaffold

Target Class Specific Enzyme Example Key Binding Site Interactions Reference
Kinases Vascular Endothelial Growth Factor Receptor (VEGFR) Hydrogen bonds from the indolinone N-H and C=O to the hinge region; hydrophobic interactions from the 3-substituent. nih.gov, acs.org
Reductases Thioredoxin Reductase (TrxR) Covalent interaction with the active site Selenocysteine (Sec) residue by electrophilic analogs. nih.gov
Other Aurora Kinase A Interactions with the sulfo group, secondary amine, and carbonyl groups within the binding pocket. nih.gov

Quantum Mechanical Calculations and Electronic Structure Analysis (e.g., DFT, NBO, MEP)

Quantum mechanical methods like Density Functional Theory (DFT) are used to analyze the electronic structure of a molecule, providing deep insights into its reactivity and interaction potential. nih.gov

Density Functional Theory (DFT): DFT calculations can optimize the geometry of this compound and calculate its electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals the molecule's electron-donating and accepting capabilities. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and is crucial for understanding charge transfer within the molecule and with its target. dntb.gov.uadergipark.org.tr

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge delocalization and hyperconjugative interactions within the molecule. dntb.gov.ua For this compound, NBO analysis would quantify the stability gained from interactions between the lone pairs of the oxygen and nitrogen atoms and the adjacent pi-systems of the aromatic rings, as well as the influence of the electronegative fluorine atom on the electronic distribution of the benzyl ring. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. nih.gov For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the fluorine atom, indicating these are sites prone to electrophilic attack or hydrogen bond donation. Positive potential (blue) would be concentrated around the N-H group, highlighting its role as a hydrogen bond donor. dergipark.org.trresearchgate.net This map is invaluable for predicting how the molecule will orient itself in a protein's active site.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. youtube.com For indolin-2-one derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govkoreascience.kr

These models use a training set of molecules with known activities to generate contour maps that show where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov A QSAR model built on kinase inhibitors, for example, would likely show that:

A hydrogen bond donor feature is essential at the indolin-2-one N-H position.

A hydrogen bond acceptor is required at the carbonyl oxygen.

The region occupied by the 3-fluorobenzyl group has specific steric and electrostatic requirements that can be fine-tuned for potency and selectivity. The model could predict the activity of new, unsynthesized analogs based on these established relationships. nih.gov

Table 2: Typical Statistical Parameters from a 3D-QSAR Study on Indolin-2-one Analogs

Model Cross-validated r² (q²) Non-cross-validated r² Standard Error of Estimate (SEE) Predictive r² (for test set) Reference
CoMFA 0.726 0.972 - - nih.gov
CoMSIA 0.566 0.984 - - nih.gov
Topomer CoMFA 0.803 0.940 0.24 0.608 koreascience.kr

Elucidating the Structure-Activity Relationship (SAR) of Fluorobenzyl-Substituted Indolin-2-ones

The incorporation of fluorine into a drug candidate can significantly alter its properties. daneshyari.com Its effects include modulating lipophilicity, blocking metabolic oxidation, and forming unique non-covalent interactions with target proteins. daneshyari.comresearchgate.net

Metabolic Stability: Placing a fluorine atom on an aromatic ring, such as the benzyl group in this compound, is a common strategy to block cytochrome P450-mediated hydroxylation, thereby increasing the molecule's metabolic stability and half-life. daneshyari.com

Binding Affinity: The position of the fluorine atom is critical. A fluorine at the meta-position (position 3), as in the title compound, exerts a strong electron-withdrawing inductive effect. This alters the electronic character of the benzyl ring, which can influence pi-stacking interactions or other electronic interactions in the binding pocket. Studies comparing 2-fluoro, 3-fluoro, and 4-fluoro substituted analogs often reveal significant differences in biological activity, highlighting the specific nature of the target's binding site. nih.gov

Selectivity: The specific substitution pattern on the benzyl ring of 3-substituted indolin-2-ones can determine their selectivity for different kinases. For instance, bulky groups on the phenyl ring have been shown to confer high selectivity toward EGF and Her-2 receptor tyrosine kinases. nih.govacs.org The single fluorine atom in this compound provides a subtle modification that can fine-tune this selectivity profile.

The three-dimensional shape of a molecule is paramount to its ability to bind a target. For 3-substituted indolin-2-ones, a key conformational feature is the potential for E/Z isomerism if a double bond is present at the C3-position, as in 3-(benzylidene)indolin-2-ones. nih.gov For this compound, which has a single bond connecting the benzyl group to the indolinone core, the key factors are the torsion angles that define the orientation of the benzyl ring relative to the indolinone plane.

The "bioactive conformation" is the specific 3D arrangement the molecule adopts when bound to its biological target. This may not be the lowest energy conformation in solution. Conformational analysis, through computational methods or X-ray crystallography, helps identify low-energy conformations. nih.gov Studies on related structures show that the relative orientation of the two ring systems is critical for fitting into the defined pockets of an enzyme active site. The indolin-2-one core often acts as an anchor, binding to a conserved region, while the 3-substituent explores a more variable region, where its conformation dictates potency and selectivity. researchgate.netresearchgate.net

Biological Activity Profiles and Mechanistic Investigations of 3 3 Fluorobenzyl Indolin 2 One in Preclinical Research

Antiproliferative and Cytotoxic Efficacy in Cancer Research Models

Derivatives of the 3-substituted indolin-2-one class have demonstrated notable antiproliferative and cytotoxic effects across various cancer cell lines in preclinical studies. nih.govnih.gov The underlying mechanisms often involve the induction of programmed cell death and interference with the cell division cycle.

The cytotoxic potential of indolin-2-one derivatives has been evaluated against multiple human cancer cell lines. Functionalized 3-benzylidene-indolin-2-ones, for instance, have shown antiproliferative activity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. nih.gov In one study, a series of novel 3,5-disubstituted indolin-2-ones were synthesized and evaluated for their cytotoxic profile against NIH-3T3 cells. nih.gov

Further research into hybrid indolinone-based molecules demonstrated significant cytotoxic effects against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells. nih.gov Specifically, certain compounds within this class exhibited IC₅₀ values in the low micromolar range, indicating potent growth inhibition. nih.gov An indole-chalcone derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), also showed potent cytotoxicity against metastatic colorectal cancer cell lines, including those resistant to standard therapies like oxaliplatin. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Indolin-2-one Derivatives

Compound ClassCell LineIC₅₀ (µM)Source
Indolinone-based Hydrazone (Compound 9)HepG-22.53 nih.gov
Indolinone-based Hydrazone (Compound 9)MCF-74.61 nih.gov
Indolinone-based Hydrazone (Compound 20)HepG-27.54 nih.gov
Indolinone-based Hydrazone (Compound 20)MCF-73.19 nih.gov
3-Substituted Oxindole (B195798) (Compound 6f)MCF-714.77 nih.gov
Indole-based Oxadiazole (Compound 2e)HCT1166.43 nih.gov
Indole-based Oxadiazole (Compound 2e)A5499.62 nih.gov
Indole-based Oxadiazole (Compound 2e)A3758.07 nih.gov

This table is interactive and can be sorted by column.

Mechanistic studies have revealed that the antiproliferative activity of indolin-2-one derivatives is often linked to the induction of apoptosis. For example, certain indole-based 1,3,4-oxadiazole (B1194373) derivatives were found to enhance apoptosis in HCT116 colorectal carcinoma cells. nih.gov Compound 2e from this series induced apoptosis in 28.35% of the cell population. nih.gov Similarly, other derivatives have been shown to induce apoptosis and arrest the cell cycle in tumor cells, underscoring this pathway as a key mechanism of their anticancer action. researchgate.net

Enzyme Inhibition Studies and Biochemical Pathway Interventions

The primary mechanism of action for many indolin-2-one derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival. benthamscience.com Overactivity of these kinases is a hallmark of many cancers. benthamscience.com Furthermore, this scaffold has shown inhibitory activity against other enzyme classes, such as glycosidases.

The 3-substituted indolin-2-one structure is a versatile scaffold for developing inhibitors with selectivity toward different receptor tyrosine kinases (RTKs). nih.gov By modifying the side chains, researchers have created compounds that selectively target specific kinases at submicromolar concentrations. nih.gov

VEGFR and PDGFR: The indolin-2-one core is central to many inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govmdpi.com Compounds with an extended side chain at the C-3 position have exhibited high potency and selectivity against both PDGF and VEGF (Flk-1) RTKs. nih.gov

FGFR: A series of novel 3,5-disubstituted indolin-2-ones were designed as selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.gov The oxindole core of these compounds occupies the adenine (B156593) region in the hinge of the kinase lobes of FGFR1. nih.gov Deregulated FGFR signaling is a known driver in many human cancers. researchgate.net

EGFR and Her-2: 3-(Substituted benzylidenyl)indolin-2-ones that feature bulky groups on the phenyl ring have demonstrated high selectivity for Epidermal Growth Factor Receptor (EGFR) and Her-2 RTKs. nih.gov Some 3-substituted oxindole derivatives have been identified as dual EGFR/tubulin polymerization inhibitors. nih.gov For example, compound 6f was found to inhibit EGFR with an IC₅₀ value of 1.38 µM. nih.gov

c-Kit: Substituted indolinones have been identified as potent inhibitors of the c-Kit kinase, including both wild-type and mutationally activated forms.

FLT3: Bis(benzo[b]furan-2-yl)methanones, which are analogues of indolyl compounds, have been tested for their ability to inhibit FMS-like tyrosine kinase 3 (FLT3) autophosphorylation, with the best inhibitors approaching IC₅₀ values of approximately 0.5 µM. nih.gov

RET: A series of 3-arylureidobenzylidene-indolin-2-ones were synthesized and shown to possess inhibitory activity against the Ret tyrosine kinase. nih.gov Certain compounds were capable of reverting the transformed phenotype of cells expressing the RET oncogene. nih.govresearchgate.net

Aurora Kinases: Indolin-2-one derivatives have been developed as selective inhibitors of Aurora B kinase, a key regulator of the cell cycle. nih.govnih.gov Errors in Aurora B function can lead to genetic instability and tumorigenesis, making it a promising anticancer target. nih.gov

Table 2: Kinase Inhibitory Activity of Selected Indolin-2-one Derivatives

Compound Class/NumberTarget KinaseIC₅₀ (nM)Source
3,5-disubstituted indolin-2-one (A1)FGFR119.82 nih.gov
3,5-disubstituted indolin-2-one (A1)FGFR25.95 nih.gov
3,5-disubstituted indolin-2-one (A13)FGFR16.99 nih.gov
3-Substituted Oxindole (6f)EGFR1380 nih.gov
Bis(benzo[b]furan-2-yl)methanoneFLT3~500 nih.gov
Bis(benzo[b]furan-2-yl)methanonePDGFR~500 nih.gov
Indole-based Oxadiazole (2e)EGFR2800 nih.gov

This table is interactive and can be sorted by column. Note: Some values were converted from µM to nM for consistency.

Inhibitors of α-glucosidase can delay the digestion and absorption of carbohydrates, which is a therapeutic strategy for managing post-prandial hyperglycemia. nih.gov The 3,3-di(indolyl)indolin-2-one scaffold, structurally related to the subject of this article, has been identified as a novel class of α-glucosidase inhibitors. nih.govnih.gov

In a study of various 3,3-di(indolyl)indolin-2-one derivatives, compounds showed moderate to potent α-glucosidase inhibitory activity. nih.gov Notably, a compound featuring a 2-fluorobenzyl group on the indole (B1671886) ring was identified as the most active compound in the series, with an IC₅₀ value of 5.98 µM. nih.gov This highlights the potential of fluorobenzyl-substituted indolinones in modulating glycosidase enzymes. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of a Fluorobenzyl-Substituted Indolin-2-one Derivative

CompoundTarget EnzymeIC₅₀ (µM)Source
3,3-di(indolyl)indolin-2-one with 2-fluorobenzyl group (4j)α-Glucosidase5.98 nih.gov

This table is interactive and can be sorted by column.

Thioredoxin Reductase (TrxR) Inhibition and Redox Homeostasis Perturbation

The indolin-2-one scaffold is a key feature in several compounds with anticancer properties, and their mechanism of action often involves the disruption of cellular redox balance. nih.govnih.gov Research into compounds with this core structure has highlighted their ability to inhibit thioredoxin reductase (TrxR), a critical enzyme in maintaining redox homeostasis. nih.govnih.gov TrxR is a central component of the thioredoxin system, which includes thioredoxin (Trx) and NADPH, and plays a vital role in cellular processes such as antioxidant defense, cell growth, and apoptosis.

Derivatives of 3-(2-oxoethylidene)indolin-2-one, which possess an α,β-unsaturated carbonyl group, have been identified as potent inhibitors of TrxR. nih.govnih.gov This inhibition is attributed to the electrophilic nature of this Michael acceptor moiety. nih.govnih.gov These compounds demonstrate selectivity for TrxR over other related antioxidant enzymes like glutathione (B108866) reductase (GR) and glutathione peroxidase (GPx). nih.govnih.gov The mechanism of this selective inhibition involves the targeting of the selenocysteine (B57510) (Sec) residue located in the highly accessible C-terminal active site of TrxR. nih.govnih.gov

The inhibition of TrxR by these indolin-2-one derivatives leads to a cascade of cellular events. It causes the oxidation of Trx, which in turn elevates oxidative stress within the cell. nih.govnih.gov This increased oxidative environment can activate apoptosis signal-regulating kinase 1 (ASK1). nih.govnih.gov The activation of ASK1 further triggers downstream signaling pathways, including the p38 and JNK mitogen-activated protein kinase (MAPK) pathways, ultimately culminating in apoptotic cell death. nih.gov This is evidenced by features such as PARP cleavage and caspase-3 activation. nih.gov The targeted inhibition of TrxR by indolin-2-one-based compounds suggests their potential as novel leads for anticancer therapies. nih.govnih.gov

Other Enzyme Targets (e.g., DNA Gyrase, Cholinesterases, Superoxide (B77818) Dismutase)

Beyond TrxR, the broader class of indolin-2-one derivatives has been investigated for its interaction with other enzymatic targets, revealing a diverse pharmacological profile.

DNA Gyrase: Quinolones, a well-established class of antibacterial agents, target bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA and is essential for bacterial DNA replication. nih.gov It is a heterotetramer composed of two GyrA and two GyrB subunits. nih.gov While some novel quinolones demonstrate dual inhibition of both DNA gyrase and topoisomerase IV, the primary target can vary between bacterial species. nih.govnih.gov In many Gram-negative bacteria, DNA gyrase is the preferential target. nih.gov The potential for indolin-2-one derivatives to interact with this target is an area of interest for developing new antibacterial agents.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. nih.gov Certain carbamate (B1207046) derivatives of indolines have been shown to inhibit both AChE and BuChE. huji.ac.il For instance, fluorobenzylcymserine (FBC) has been identified as a potent and selective inhibitor of human BuChE. nih.gov The inhibitory activity of various synthetic derivatives highlights the potential of the indoline (B122111) scaffold in designing new cholinesterase inhibitors. nih.gov

Superoxide Dismutase (SOD): Superoxide dismutases are a family of enzymes that play a crucial role in antioxidant defense by catalyzing the dismutation of the superoxide radical into oxygen and hydrogen peroxide. nih.gov While direct inhibitory or mimetic activity of 3-(3-Fluorobenzyl)indolin-2-one on SOD is not extensively documented in the provided results, the broader context of redox modulation by related compounds is relevant. For example, some copper complexes have been shown to exhibit SOD-mimetic activity. nih.gov The interplay between compounds that modulate redox status and the activity of enzymes like SOD is a complex area of research. nih.gov

Antimicrobial Activity Evaluations

The indolin-2-one core structure is present in various compounds that have been evaluated for their antimicrobial properties against a range of pathogens.

Several studies have demonstrated the antibacterial potential of indolin-2-one derivatives. nih.gov For instance, hybrids of indolin-2-one and nitroimidazole have shown high potency against multiple bacterial strains, including drug-resistant ones, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0625 to 4 μg/mL against both Gram-positive and Gram-negative bacteria. nih.gov Another indolin-2-one derivative exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially through the inhibition of dihydrofolate reductase (DHFR). nih.gov Additionally, certain fluorobenzoylthiosemicarbazides have shown activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov

Compound ClassBacterial StrainsMIC (μg/mL)Reference
Indolin-2-one/nitroimidazole hybridsGram-positive and Gram-negative bacteria0.0625 - 4 nih.gov
FluorobenzoylthiosemicarbazidesMethicillin-sensitive and methicillin-resistant Staphylococcus aureus7.82 - 31.25 nih.gov

The antifungal activity of indolin-2-one derivatives has also been a subject of investigation. One study reported that a specific derivative inhibited the growth of four bacterial and three fungal species with MIC values between 12 and 18 μg/mL. nih.gov Another compound, 3-benzylideneindolin-2-one (B1620751), demonstrated fungicidal activity against various clinical isolates of dermatophytes, with MICs ranging from 0.25 to 8 mg/L and minimum fungicidal concentrations (MFCs) from 1 to 32 mg/L. researchgate.net Furthermore, 3,3'-diindolyl-2,2'-tetrasulfide (B85260) showed significant in vitro activity, particularly against dermatophytes. nih.gov Research into 3-indolyl-3-hydroxy oxindole derivatives has also revealed their potential against plant pathogenic fungi. mdpi.com

CompoundFungal SpeciesMICReference
Indolin-2-one derivativeThree fungal species12 - 18 μg/mL nih.gov
3-Benzylideneindolin-2-oneDermatophytes0.25 - 8 mg/L researchgate.net
3,3'-diindolyl-2,2'-tetrasulfideDermatophytesNot specified nih.gov

The emergence of viral threats like SARS-CoV-2 has spurred research into new antiviral agents. actanaturae.ruactanaturae.ru While direct studies on this compound are not detailed, related indole derivatives have shown promise. For example, a water-soluble derivative of 5-methoxyindole-3-carboxylic acid demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. actanaturae.runih.gov This compound exhibited a high selectivity index of 78.6 and an IC50 of 1.06 µg/mL. actanaturae.runih.gov Other research has focused on spiro-3-indolin-2-ones as potential antiviral agents. researchgate.net The development of main protease (Mpro) inhibitors with broad activity against coronaviruses is also an active area of research. news-medical.net

Anti-inflammatory and Immunomodulatory Activities

The indolin-2-one scaffold is a key component of molecules with significant anti-inflammatory and immunomodulatory properties. nih.gov These compounds often exert their effects by modulating key signaling pathways involved in the inflammatory response.

One study on 3-substituted-indolin-2-one derivatives found that 3-(3-hydroxyphenyl)-indolin-2-one exhibited the highest anti-inflammatory activity. nih.gov This compound was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov The mechanism behind this anti-inflammatory effect involves the potent inhibition of several key signaling pathways, including the Akt, MAPK (JNK, ERK, and p38), and NF-κB pathways. nih.gov By suppressing the phosphorylation of IκBα and p65, the compound effectively blocks the activation of NF-κB, a central regulator of inflammatory gene expression. nih.gov

Similarly, other indole derivatives, such as N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), have demonstrated anti-inflammatory potential by reducing leukocyte migration and the levels of pro-inflammatory cytokines like IL-6, TNF-α, IL-17, and IFN-γ. nih.gov The anti-inflammatory effects of natural products like curcumin (B1669340) and boswellic acids, which also target inflammatory pathways, further underscore the potential of targeting these mechanisms to control autoimmune inflammation. mdpi.com

Future Research Directions and Potential Applications of Indolin 2 One Derivatives

Rational Design and Synthesis of Next-Generation Analogues for Optimized Efficacy

The future development of 3-(3-Fluorobenzyl)indolin-2-one as a therapeutic lead will heavily rely on the principles of rational drug design to create next-generation analogues with superior efficacy and selectivity. This involves a synergistic interplay between computational modeling and synthetic chemistry to systematically modify the core structure.

Key Strategies for Analogue Design:

Molecular Hybridization: A promising strategy involves the molecular hybridization of the indolin-2-one core with other pharmacologically active moieties. nih.gov This approach aims to create chimeric molecules that can interact with multiple biological targets or exhibit enhanced properties. For example, incorporating fragments known to inhibit specific kinases or other enzymes could lead to dual-action inhibitors with improved therapeutic profiles. nih.gov

Computational Modeling: In silico tools will be indispensable in guiding the design of new analogues. Molecular docking simulations can predict the binding modes of this compound derivatives within the active sites of various protein targets. This allows for the pre-selection of candidates with the highest predicted binding affinities, thereby streamlining the synthetic and screening processes.

The synthesis of these rationally designed analogues will leverage modern synthetic methodologies. researchgate.netnih.gov Advances in catalytic C-H activation and other efficient coupling reactions will facilitate the construction of diverse libraries of this compound derivatives for biological evaluation. researchgate.net

Exploration of Combination Therapies and Synergistic Effects in Disease Models

To maximize the therapeutic impact of this compound and its derivatives, future research will increasingly focus on their use in combination with existing drugs. This strategy is particularly relevant in complex diseases like cancer, where multi-pronged attacks on cellular pathways can overcome drug resistance and improve patient outcomes.

Research has shown that certain indolin-2-one derivatives can act synergistically with established antibiotics to combat multidrug-resistant bacteria. nih.gov Similarly, in the context of cancer, combining a targeted inhibitor like a this compound analogue with conventional chemotherapy or immunotherapy could lead to enhanced tumor cell killing and reduced side effects. nih.govmdpi.com

Future research in this area will involve:

High-Throughput Screening: Systematic screening of this compound derivatives in combination with a panel of approved drugs against various disease models (e.g., cancer cell lines, bacterial cultures).

In Vivo Studies: Promising combinations identified in vitro will be further validated in preclinical animal models to assess their synergistic efficacy and safety profiles. nih.gov

Mechanism of Synergy: Elucidating the molecular mechanisms underlying any observed synergistic effects will be crucial for the rational design of future combination regimens.

Investigation of Novel Biological Pathways and Undiscovered Targets

While many indolin-2-one derivatives are known to be potent kinase inhibitors, the full spectrum of their biological activities is likely much broader. nih.gov A key area of future investigation will be the identification of novel biological pathways and molecular targets modulated by this compound and its analogues.

This exploration could uncover previously unknown therapeutic applications for this class of compounds. For example, some indole (B1671886) derivatives have been found to modulate the Hedgehog signaling pathway, which is implicated in certain cancers. researchgate.netelsevierpure.com Others have shown anti-inflammatory activity by inhibiting pathways such as NF-κB and Akt signaling. mdpi.com

Methodologies for target deconvolution will include:

Proteomics and Transcriptomics: Analyzing changes in protein and gene expression in cells treated with this compound derivatives can provide clues about the pathways they affect.

Chemical Proteomics: Using affinity-based probes derived from the parent compound to "fish out" its binding partners from cell lysates.

Phenotypic Screening: Employing high-content imaging and other advanced screening platforms to identify compounds that induce specific cellular phenotypes, followed by target identification studies.

The discovery of novel targets will not only expand the potential therapeutic indications for this compound derivatives but also provide valuable insights into fundamental biological processes. acs.org

Development of Advanced Preclinical Characterization Methodologies

The successful translation of promising compounds from the laboratory to the clinic requires rigorous preclinical characterization. nih.gov For this compound and its future analogues, this will involve the use of sophisticated and clinically relevant models and techniques.

Key aspects of advanced preclinical characterization include:

Pharmacokinetics and Metabolism: Detailed studies to understand how the compounds are absorbed, distributed, metabolized, and excreted (ADME) in living organisms. This information is critical for optimizing dosing regimens and predicting potential drug-drug interactions. nih.gov

In Vivo Efficacy Models: Moving beyond simple cell culture models to more complex and predictive systems, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) that more accurately reflect human disease. nih.gov

Biomarker Development: Identifying and validating biomarkers that can predict which patients are most likely to respond to treatment with a particular this compound derivative. This is a cornerstone of personalized medicine.

Advanced Imaging Techniques: Utilizing non-invasive imaging modalities to monitor drug distribution, target engagement, and therapeutic response in real-time within living animals.

By embracing these advanced preclinical methodologies, researchers can de-risk the drug development process and increase the likelihood of successfully translating this compound-based therapies into the clinic. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(3-Fluorobenzyl)indolin-2-one, and how do reaction conditions impact yield?

  • Methodology : The compound can be synthesized via a two-step process:

Condensation : React indolin-2-one with 3-fluorobenzyl bromide in acetic acid under reflux (3–5 hours) to form the benzylidene intermediate.

Alkylation : Treat the intermediate with sodium hydride (NaH) in DMF at 0°C, followed by alkylation with 3-fluorobenzyl halides.

  • Key Factors : Reaction time, solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios influence yield. For analogs, yields range from 51–67% using similar protocols .
  • Purification : Silica gel column chromatography (ethyl acetate/petroleum ether) or recrystallization is used to isolate pure products, with melting points (e.g., 187–226°C) serving as purity indicators .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • 1H/13C NMR : Diagnostic signals include:

  • Indolin-2-one core : NH proton at δ 10.2–10.8 ppm; carbonyl carbon at δ 170–175 ppm.
  • Fluorobenzyl group : Aromatic protons (δ 6.8–7.5 ppm) and fluorine-induced splitting patterns.
    • Melting Point Analysis : Consistent melting ranges (e.g., ±1°C) confirm crystallinity and purity.
    • FT-IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-F (1100–1250 cm⁻¹) .

Q. What biological targets are associated with this compound based on structural analogs?

  • Kinase Inhibition : Fluorinated benzylidene-indolin-2-ones are reported as inhibitors of receptor tyrosine kinases (RTKs), particularly FLK-1 and EGFR. The 3-fluorobenzyl moiety enhances selectivity by modulating electronic and steric interactions with kinase ATP-binding pockets .
  • Anti-inflammatory Activity : Analogous 3-hydroxybenzyl derivatives show potent histamine release inhibition, suggesting potential immunomodulatory applications .

Advanced Research Questions

Q. How does the 3-fluorobenzyl substituent influence ligand-receptor binding kinetics compared to non-fluorinated analogs?

  • Electronic Effects : Fluorine’s electronegativity increases the compound’s polarity, strengthening hydrogen bonds with kinase residues (e.g., backbone amides in EGFR).
  • Steric Impact : The 3-fluoro group reduces rotational freedom, stabilizing a planar conformation critical for π-π stacking with hydrophobic kinase domains.
  • Evidence : Fluorinated analogs exhibit 2–5-fold higher inhibitory potency against FLK-1 than non-fluorinated derivatives in enzymatic assays .

Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?

  • Assay Optimization :

  • Cell-Based vs. Enzymatic Assays : Discrepancies may arise due to differences in membrane permeability (e.g., logP variations) or off-target effects. Use orthogonal assays (e.g., SPR for binding affinity, Western blot for phosphorylation inhibition).
  • Dose-Response Validation : Ensure IC50 values are consistent across multiple replicates and cell lines (e.g., HEK293 vs. HeLa).
    • Structural Confirmation : Verify compound integrity via LC-MS post-assay to rule out degradation .

Q. What computational strategies predict the conformational stability of this compound in solution versus solid state?

  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to assess Z/E isomerization rates. Fluorine’s inductive effect stabilizes the E-configuration in polar solvents.
  • X-ray Crystallography : Resolve crystal packing interactions (e.g., halogen bonding between fluorine and aromatic residues) to correlate solid-state stability with bioactivity .

Q. What structure-activity relationship (SAR) trends guide the optimization of this compound derivatives?

  • Substituent Effects :

  • Positional Isomerism : 3-Fluorobenzyl vs. 4-fluorobenzyl alters steric bulk, impacting kinase selectivity (e.g., FLK-1 vs. RET).
  • Electron-Withdrawing Groups : Nitro or acetyl substituents at the indolinone 5-position enhance anti-inflammatory activity but reduce kinase inhibition .
    • Synthetic Modifications : Alkylation of the indolinone nitrogen (e.g., with tetrahydropyranyl groups) improves metabolic stability in hepatic microsome assays .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar 3-benzylidene-indolin-2-one derivatives?

  • Key Factors :

  • Stereochemical Variability : Z/E isomer ratios (detected via 2D NOESY) affect binding modes. For example, Z-isomers of 3-(4-hydroxybenzylidene) analogs show 10-fold higher FLK-1 inhibition than E-isomers .
  • Assay Conditions : Variations in ATP concentrations (e.g., 1 μM vs. 10 μM) in kinase assays can skew IC50 values.
    • Resolution : Standardize assay protocols and validate compound configurations before testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.